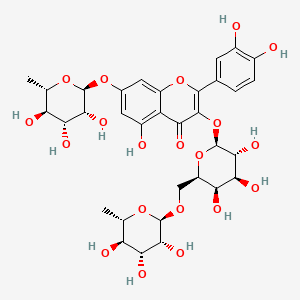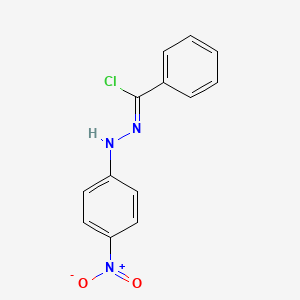
Benzoyl chloride 4-nitrophenylhydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoyl chloride 4-nitrophenylhydrazone is an organic compound that belongs to the class of hydrazones. It is derived from benzoyl chloride and 4-nitrophenylhydrazine. This compound is known for its unique structural properties, which include a conjugated system and the presence of electron-withdrawing nitro groups. These features make it an interesting subject for various chemical studies and applications.
準備方法
Synthetic Routes and Reaction Conditions: Benzoyl chloride 4-nitrophenylhydrazone can be synthesized by reacting benzoyl chloride with 4-nitrophenylhydrazine. The reaction typically occurs in the presence of a base such as pyridine, which acts as a catalyst. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the hydrazone.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of more efficient and scalable methods. One such method includes the use of phosphorus oxychloride (POCl3) as a dehydrating agent to promote the reaction between benzoyl chloride and 4-nitrophenylhydrazine. The product is then purified through recrystallization from solvents like acetone, dioxane, or ethanol .
化学反応の分析
Types of Reactions: Benzoyl chloride 4-nitrophenylhydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitrobenzoyl derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of aminobenzoyl derivatives.
Substitution: The hydrazone group can participate in nucleophilic substitution reactions, where the hydrazone moiety is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products:
Oxidation: Nitrobenzoyl derivatives.
Reduction: Aminobenzoyl derivatives.
Substitution: Various substituted hydrazones depending on the nucleophile used
科学的研究の応用
Benzoyl chloride 4-nitrophenylhydrazone has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other hydrazone derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of benzoyl chloride 4-nitrophenylhydrazone involves its ability to form stable hydrazone linkages with various substrates. The presence of the nitro group enhances its reactivity by making the hydrazone moiety more electrophilic. This allows the compound to participate in a variety of chemical reactions, including nucleophilic addition and substitution. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with cellular proteins and enzymes, leading to its observed effects .
類似化合物との比較
Phenylhydrazone of benzoyl chloride: Similar in structure but lacks the nitro group, resulting in different reactivity and properties.
4-Nitrophenylhydrazone of acetyl chloride: Similar nitro group but different acyl chloride, leading to variations in chemical behavior.
Uniqueness: Benzoyl chloride 4-nitrophenylhydrazone is unique due to the presence of both the benzoyl and nitrophenyl groups, which confer distinct electronic and steric properties. These features make it more reactive in certain chemical reactions compared to its analogs .
特性
CAS番号 |
25939-13-3 |
|---|---|
分子式 |
C13H10ClN3O2 |
分子量 |
275.69 g/mol |
IUPAC名 |
(E)-N-(4-nitrophenyl)benzenecarbohydrazonoyl chloride |
InChI |
InChI=1S/C13H10ClN3O2/c14-13(10-4-2-1-3-5-10)16-15-11-6-8-12(9-7-11)17(18)19/h1-9,15H/b16-13+ |
InChIキー |
JFDRODAOMXUGGM-DTQAZKPQSA-N |
SMILES |
C1=CC=C(C=C1)C(=NNC2=CC=C(C=C2)[N+](=O)[O-])Cl |
異性体SMILES |
C1=CC=C(C=C1)/C(=N\NC2=CC=C(C=C2)[N+](=O)[O-])/Cl |
正規SMILES |
C1=CC=C(C=C1)C(=NNC2=CC=C(C=C2)[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


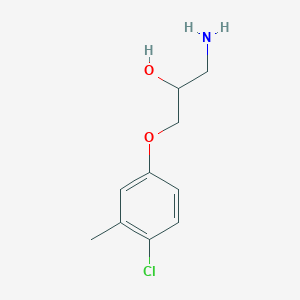
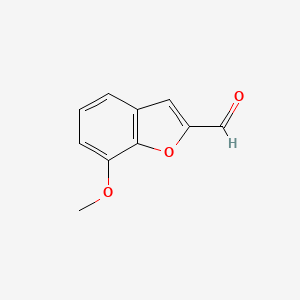
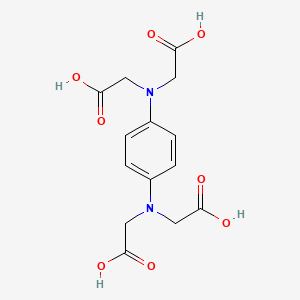
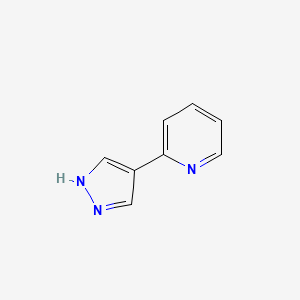
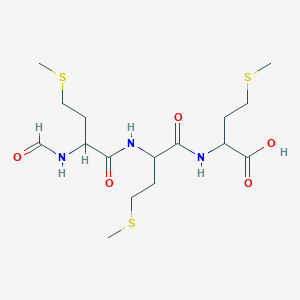
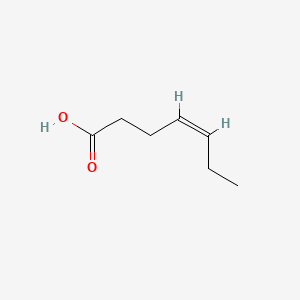
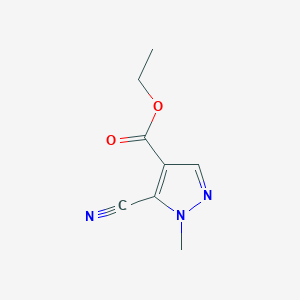
![(5E)-1-(4-bromo-3-methylphenyl)-5-[(5-chloro-2-hydroxy-3-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B1598786.png)
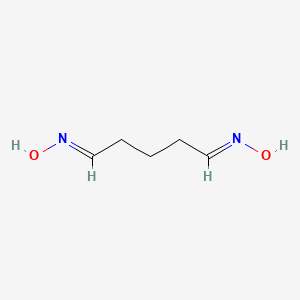

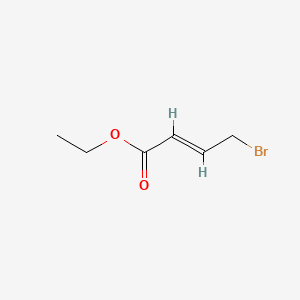
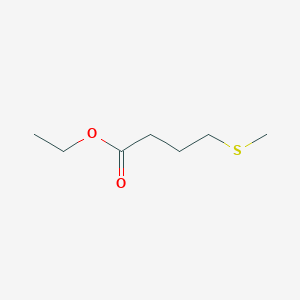
![1,1'-[(6-phenyl-1,3,5-triazine-2,4-diyl)diimino]bis[3-acetyl-4-aminoanthraquinone]](/img/structure/B1598796.png)
